Cas no 166324-92-1 (1H-Pyrazole-3,5-dicarboxylic acid, 1-(3-chloropropyl)-, dimethyl ester)

1H-Pyrazole-3,5-dicarboxylic acid, 1-(3-chloropropyl)-, dimethyl ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazole-3,5-dicarboxylic acid, 1-(3-chloropropyl)-, dimethyl ester
- dimethyl 1-(3-chloropropyl)pyrazole-3,5-dicarboxylate
- BS-9953
- Dimethyl1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate
- AKOS027456227
- 166324-92-1
- dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate
-
- Inchi: InChI=1S/C10H13ClN2O4/c1-16-9(14)7-6-8(10(15)17-2)13(12-7)5-3-4-11/h6H,3-5H2,1-2H3
- InChI Key: GEDQMBDLOWPXJS-UHFFFAOYSA-N
- SMILES: ClCCCn1nc(cc1C(=O)OC)C(=O)OC
Computed Properties
- Exact Mass: 260.0563846Da
- Monoisotopic Mass: 260.0563846Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.4Ų
- XLogP3: 1.5
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 377.1±32.0 °C at 760 mmHg
- Flash Point: 181.9±25.1 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1H-Pyrazole-3,5-dicarboxylic acid, 1-(3-chloropropyl)-, dimethyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1H-Pyrazole-3,5-dicarboxylic acid, 1-(3-chloropropyl)-, dimethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM507615-1g |
Dimethyl1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate |
166324-92-1 | 97% | 1g |
$450 | 2023-02-03 | |
Ambeed | A587651-1g |
Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate |
166324-92-1 | 97% | 1g |
$455.0 | 2024-04-23 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD618820-1g |
Dimethyl 1-(3-chloropropyl)-1H-pyrazole-3,5-dicarboxylate |
166324-92-1 | 97% | 1g |
¥3122.0 | 2024-04-17 |
1H-Pyrazole-3,5-dicarboxylic acid, 1-(3-chloropropyl)-, dimethyl ester Related Literature
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Additional information on 1H-Pyrazole-3,5-dicarboxylic acid, 1-(3-chloropropyl)-, dimethyl ester
1H-Pyrazole-3,5-Dicarboxylic Acid, 1-(3-Chloropropyl)-, Dimethyl Ester: A Comprehensive Overview
The compound with CAS No. 166324-92-1, commonly referred to as 1H-Pyrazole-3,5-dicarboxylic acid, 1-(3-chloropropyl)-, dimethyl ester, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazole derivatives, which have garnered substantial attention due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The pyrazole ring serves as a central structural motif, with two carboxylic acid groups at positions 3 and 5, and a dimethyl ester substituent attached to the nitrogen atom at position 1. The presence of a 3-chloropropyl group introduces additional functionality, enhancing the compound's potential for various chemical reactions and biological interactions.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. The unique electronic properties of the pyrazole ring make it an attractive scaffold for designing bioactive molecules. For instance, researchers have explored the use of 1H-Pyrazole-3,5-dicarboxylic acid derivatives as potential inhibitors of enzymes involved in neurodegenerative diseases. The dimethyl ester groups in this compound provide solubility advantages, facilitating its incorporation into drug delivery systems. Furthermore, the chloropropyl substituent enhances lipophilicity, which is crucial for crossing biological membranes and targeting specific cellular pathways.
In the realm of materials science, dimethyl esters of pyrazole dicarboxylic acids have been investigated for their role in synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them ideal candidates for gas storage and catalysis applications. The chloropropyl group in this compound can act as a linker or functional group modifier, enabling the creation of tailored MOFs with enhanced performance characteristics.
The synthesis of 1H-Pyrazole-3,5-dicarboxylic acid, 1-(3-chloropropyl)-, dimethyl ester involves a multi-step process that typically begins with the preparation of the pyrazole ring. Recent advancements in catalytic methods have allowed for more efficient and environmentally friendly syntheses. For example, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields. The introduction of the chloropropyl group is often achieved through nucleophilic substitution reactions, leveraging the reactivity of chlorine atoms in suitable substrates.
From an environmental perspective, understanding the fate and behavior of this compound is crucial. Studies have shown that pyrazole derivatives can undergo biodegradation under specific conditions, reducing their persistence in natural systems. However, the presence of halogenated substituents like the chloropropyl group may influence biodegradation rates and toxicity profiles. Regulatory agencies continue to monitor such compounds to ensure they meet safety standards for industrial and consumer applications.
In conclusion, 1H-Pyrazole-3,5-dicarboxylic acid, 1-(3-chloropropyl)-, dimethyl ester (CAS No. 166324-92-1) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structure enables it to serve as a building block for innovative materials and bioactive compounds. As research progresses, particularly in areas such as drug discovery and materials science, this compound is poised to play an increasingly important role in advancing technological and therapeutic solutions.
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